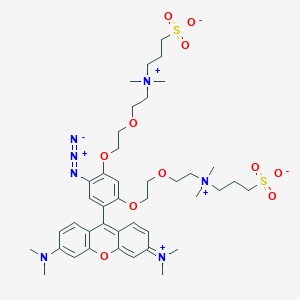
Val-Ala-PABC-Exatecan trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val-Ala-PABC-Exatecan trifluoroacetate is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADC). It consists of a cleavable Tesirine linker, Val-Ala-PABC, and Exatecan, which is a topoisomerase I inhibitor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Val-Ala-PABC-Exatecan trifluoroacetate involves the conjugation of the Tesirine linker (Val-Ala-PABC) with Exatecan. The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Val-Ala-PABC-Exatecan trifluoroacetate undergoes various chemical reactions, including:
Cleavage Reactions: The Tesirine linker is cleavable, allowing for the release of Exatecan at the target site
Hydrolysis: The compound can undergo hydrolysis under specific conditions, leading to the breakdown of the linker
Common Reagents and Conditions
Cleavage Reactions: Typically involve enzymatic or chemical cleavage agents that target the Tesirine linker
Hydrolysis: Requires aqueous conditions, often with acidic or basic catalysts
Major Products Formed
The primary product formed from the cleavage of this compound is Exatecan, which exerts its therapeutic effects by inhibiting topoisomerase I .
Aplicaciones Científicas De Investigación
Val-Ala-PABC-Exatecan trifluoroacetate is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:
Chemistry: Used in the synthesis of ADC molecules for targeted drug delivery
Biology: Studied for its ability to selectively target and kill cancer cells
Medicine: Investigated for its potential in treating various types of cancer, including solid tumors
Industry: Utilized in the production of ADCs for clinical trials and potential therapeutic use
Mecanismo De Acción
Val-Ala-PABC-Exatecan trifluoroacetate exerts its effects through the following mechanism:
Cleavage of the Linker: The Tesirine linker is cleaved at the target site, releasing Exatecan
Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. .
Comparación Con Compuestos Similares
Val-Ala-PABC-Exatecan trifluoroacetate is unique due to its cleavable Tesirine linker and the potent topoisomerase I inhibitor, Exatecan. Similar compounds include:
Val-Cit-PABC-Exatecan: Another drug-linker conjugate with a different cleavable linker.
Mal-PEGn-amide-va-Exatecan: A variant used in the synthesis of ADC molecules
These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications .
Propiedades
Fórmula molecular |
C42H44F4N6O10 |
|---|---|
Peso molecular |
868.8 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H43FN6O8.C2HF3O2/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3;3-2(4,5)1(6)7/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52);(H,6,7)/t20-,28-,33-,40-;/m0./s1 |
Clave InChI |
BEGBTWTZTSSNHK-TYUAWROFSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)




![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)

